2,6-Diphenylbenzo[1,2-d:5,4-d']bisoxazole
Overview
Description
2,6-Diphenylbenzo[1,2-d:5,4-d']bisoxazole is a useful research compound. Its molecular formula is C20H12N2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Chromophores : Rigid-rod push–pull 2,6-diphenylbenzo[1,2-d:4,5-d']bisthiazole derivatives show highly efficient second-order nonlinear optical nonlinearities, optical transparency down to 532 nm, and thermal stability (Lee et al., 2002).
Optical Properties and Fluorescence : Bis-benzoxazole derivatives exhibit superior fluorescence quantum yields in solution but have weak emission in the solid state. This behavior is attributed to the non-planar conformation of bis-chromophoric molecules in the solid state, as supported by DFT calculations and X-ray data (Ghodbane et al., 2016).
Electro-optical Properties : The impact of fluorination on the electro-optical properties of benzobisoxazoles has been studied. Strongly electron-withdrawing groups can selectively tune the LUMO level with minor perturbation of the HOMO, challenging to achieve in typical donor-acceptor systems (Chavez et al., 2019).
Synthesis and Thermal Analysis : 2,6-Di(p-aminophenyl) benzo-[1,2-d;5,4-d']bisoxazoles have been synthesized with thermal stability indicated by a high initial temperature for synthesis reaction and a high melting point. Temperature and concentration of P_(2)O_(5) in the catalyst are critical factors (Xiang, 2006).
Antibacterial and Antimycobacterial Activities : Novel benzodifuran-based bis(N-(het)arylthiazol-2-amine) derivatives synthesized from 2,6-diphenylbenzo[1,2-b:5,4-b']difuran derivatives exhibited significant antibacterial and antimycobacterial activities against various bacterial and fungal strains (Baba et al., 2018).
Synthesis and Fluorescence Behavior : A novel synthesis method and the fluorescence behavior of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole has been reported, contributing to the understanding of its photophysical properties (Chai et al., 2013).
Properties
IUPAC Name |
2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-16-18(12-17(15)23-19)24-20(22-16)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIWSCASQSZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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